
2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of chlorinated ethanones It features a pyrrole ring substituted with a nitro group and a methyl group, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Amino-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone.
Oxidation: 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)acetic acid.
Applications De Recherche Scientifique
2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of nitro-substituted pyrroles on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in nucleophilic substitution reactions with biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: Similar structure but with the nitro group at a different position.
2,2,2-Trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone: Contains additional chlorine atoms, which may affect its reactivity and applications.
Uniqueness: 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both a nitro group and a chlorine atom provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H7ClN2O3 |
|---|---|
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
2-chloro-1-(1-methyl-5-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O3/c1-9-5(6(11)4-8)2-3-7(9)10(12)13/h2-3H,4H2,1H3 |
Clé InChI |
XDZGVPOPBIGUOU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1[N+](=O)[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



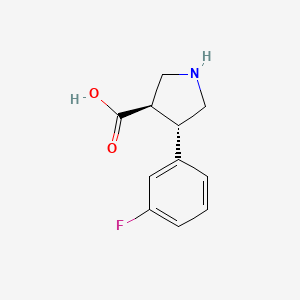
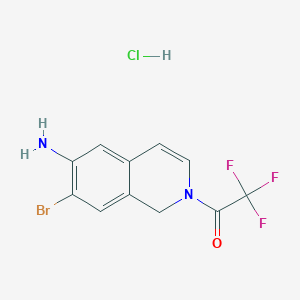

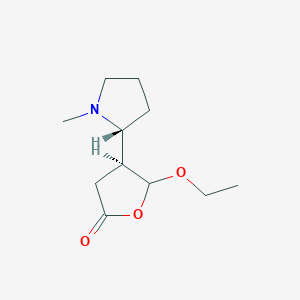
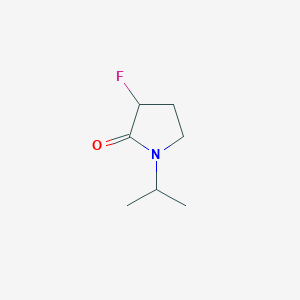
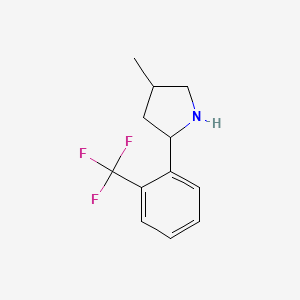
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
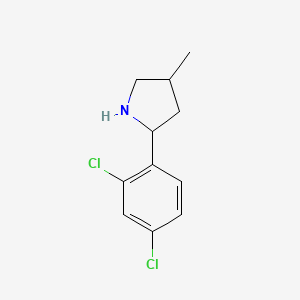
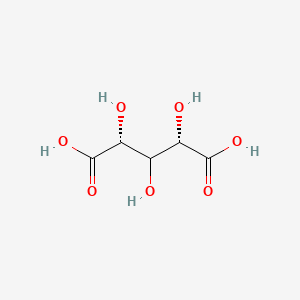


![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)

